1-(4-Ethoxyphenyl)-3-[5-(2-methylpiperidin-1-yl)-1,3,4-thiadiazol-2-yl]urea
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Overview
Description
1-(4-Ethoxyphenyl)-3-[5-(2-methylpiperidin-1-yl)-1,3,4-thiadiazol-2-yl]urea is a synthetic organic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes an ethoxyphenyl group, a thiadiazole ring, and a piperidine moiety, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-ethoxyphenyl)-3-[5-(2-methylpiperidin-1-yl)-1,3,4-thiadiazol-2-yl]urea typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Attachment of the Piperidine Moiety: The piperidine ring is introduced through a nucleophilic substitution reaction, where the thiadiazole intermediate reacts with 2-methylpiperidine.
Urea Formation: The final step involves the reaction of the intermediate with an isocyanate derivative to form the urea linkage.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethoxyphenyl)-3-[5-(2-methylpiperidin-1-yl)-1,3,4-thiadiazol-2-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the thiadiazole ring or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites available on the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, under various solvent conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of reduced thiadiazole derivatives.
Scientific Research Applications
1-(4-Ethoxyphenyl)-3-[5-(2-methylpiperidin-1-yl)-1,3,4-thiadiazol-2-yl]urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-ethoxyphenyl)-3-[5-(2-methylpiperidin-1-yl)-1,3,4-thiadiazol-2-yl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The thiadiazole ring and piperidine moiety play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
- 1-(4-Methoxyphenyl)-3-[5-(2-methylpiperidin-1-yl)-1,3,4-thiadiazol-2-yl]urea
- 1-(4-Chlorophenyl)-3-[5-(2-methylpiperidin-1-yl)-1,3,4-thiadiazol-2-yl]urea
Comparison: Compared to similar compounds, 1-(4-ethoxyphenyl)-3-[5-(2-methylpiperidin-1-yl)-1,3,4-thiadiazol-2-yl]urea may exhibit unique properties due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group may enhance its solubility and binding interactions with biological targets, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C17H23N5O2S |
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Molecular Weight |
361.5 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)-3-[5-(2-methylpiperidin-1-yl)-1,3,4-thiadiazol-2-yl]urea |
InChI |
InChI=1S/C17H23N5O2S/c1-3-24-14-9-7-13(8-10-14)18-15(23)19-16-20-21-17(25-16)22-11-5-4-6-12(22)2/h7-10,12H,3-6,11H2,1-2H3,(H2,18,19,20,23) |
InChI Key |
FOCOQKVGSUBKHU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)N3CCCCC3C |
Origin of Product |
United States |
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